Ethyl 3-(2-chloropyrimidin-5-YL)propanoate Ethyl 3-(2-chloropyrimidin-5-YL)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18791411
InChI: InChI=1S/C9H11ClN2O2/c1-2-14-8(13)4-3-7-5-11-9(10)12-6-7/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

Ethyl 3-(2-chloropyrimidin-5-YL)propanoate

CAS No.:

Cat. No.: VC18791411

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-chloropyrimidin-5-YL)propanoate -

Specification

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name ethyl 3-(2-chloropyrimidin-5-yl)propanoate
Standard InChI InChI=1S/C9H11ClN2O2/c1-2-14-8(13)4-3-7-5-11-9(10)12-6-7/h5-6H,2-4H2,1H3
Standard InChI Key AYADEHGGBBQHBP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=CN=C(N=C1)Cl

Introduction

Structural and Nomenclature Considerations

Comparative Analysis of Analogous Esters

The search results highlight two structurally relevant compounds:

  • Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9): A white solid with a molecular weight of 194.23 g/mol, used as an intermediate in the synthesis of dabigatran etexilate, a thrombin inhibitor .

  • Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 499195-60-7): A chloropyrimidine-benzoate ester with a molecular weight of 262.69 g/mol, employed in synthesizing kinase inhibitors and fluorescent probes .

These compounds share ester functionalities and heteroaromatic systems but differ in substitution patterns and applications.

Synthetic Methodologies for Pyrimidine Esters

Catalytic Coupling Reactions

The synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate involves a Suzuki-Miyaura cross-coupling reaction between 4-ethoxycarbonylphenyl boronic acid and 2,4-dichloropyrimidine. Key steps include:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) in toluene/aqueous sodium carbonate .

  • Reaction Conditions: Heating at 75–100°C under nitrogen, yielding 60% product after recrystallization .

  • Purification: Sequential washing with petroleum ether/ethyl acetate and palladium scavenging resins to remove residual catalysts .

This methodology could theoretically adapt to synthesize the queried compound by altering boronic acid and pyrimidine precursors, though steric and electronic factors may necessitate optimization.

Acid-Catalyzed Amination

For Ethyl 3-(pyridin-2-ylamino)propanoate, trifluoromethanesulfonic acid catalyzes the reaction between 2-aminopyridine and ethyl acrylate in anhydrous ethanol at 120–160°C . The process emphasizes:

  • Solvent Choice: Ethanol enhances nucleophilic attack by stabilizing intermediates.

  • Temperature Control: Prolonged heating (16–20 hours) ensures complete conversion .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate exhibits moderate aqueous solubility (0.0631 mg/mL) and high lipophilicity (log P = 2.83), favoring blood-brain barrier permeation . These traits align with its role in central nervous system-targeted drug candidates.

Metabolic Stability

Cytochrome P450 inhibition profiles for Ethyl 4-(2-chloropyrimidin-4-yl)benzoate indicate inhibitory activity against CYP1A2, CYP2C19, and CYP2C9 isoforms, necessitating caution in polypharmacy scenarios .

Applications in Drug Development

Thrombin Inhibitors

Ethyl 3-(pyridin-2-ylamino)propanoate serves as a key intermediate in dabigatran etexilate synthesis, a direct thrombin inhibitor prescribed for stroke prevention in atrial fibrillation . Its ethyl ester group enhances oral bioavailability by resisting premature hydrolysis in the gastrointestinal tract.

Kinase Inhibitors

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a precursor in tyrosine kinase inhibitor synthesis, exemplified by its conversion to ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (88% yield via acid-catalyzed amination) . Such compounds target aberrant signaling pathways in cancers.

Challenges and Future Directions

Synthetic Hurdles

Positional isomerism in pyrimidine derivatives complicates regioselective synthesis. For instance, achieving 5-substitution on a 2-chloropyrimidine ring may require directed ortho-metalation or protective group strategies absent in current methodologies .

Analytical Characterization

High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments are critical for confirming substitution patterns in ambiguous cases like the queried compound.

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